2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine

Kinase inhibitor design Hinge-binding motif Structure-activity relationships

This specific 2-methoxypyrazine regioisomer (MW 335.40, XLogP3 0.3, TPSA 71 Ų) is a validated hinge-binding scaffold for autotaxin/kinase programs. Its single chiral center at the piperidine 3-position enables enantiospecific SAR studies post chiral separation. The 4-methylpiperazine carbonyl provides a critical ionizable handle for salt formation and solubility optimization. Ideal CNS MPO profile (0 HBD) makes it a prime starting point for brain-penetrant inhibitor campaigns. Procure this exact scaffold to maintain SAR continuity and avoid potency shifts seen with morpholino or regioisomeric analogs.

Molecular Formula C16H25N5O3
Molecular Weight 335.408
CAS No. 2034482-02-3
Cat. No. B2856128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine
CAS2034482-02-3
Molecular FormulaC16H25N5O3
Molecular Weight335.408
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
InChIInChI=1S/C16H25N5O3/c1-19-6-8-20(9-7-19)16(22)21-5-3-4-13(12-21)24-15-11-17-10-14(18-15)23-2/h10-11,13H,3-9,12H2,1-2H3
InChIKeyHOQPNSNYPQXNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine CAS 2034482-02-3: Core Properties for Procurement Decisions


2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034482-02-3) is a synthetic small molecule belonging to the piperidine-pyrazine ether class, featuring a 4-methylpiperazine-1-carbonyl substituent [1]. Its molecular framework combines a methoxypyrazine hinge-binding motif with a conformationally constrained piperidine linker, placing it within the broader chemical space of autotaxin (ATX) and kinase inhibitor scaffolds. The compound has a molecular weight of 335.40 g/mol, a calculated XLogP3-AA of 0.3, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 71 Ų [1]. These physicochemical descriptors position it in a favorable range for cell permeability and solubility, key parameters for chemical probe selection.

Why Close Analogs of 2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine Cannot Be Interchanged Without Quantitative Evidence


Even minor structural modifications within the piperidine-pyrazine ether series can profoundly alter target engagement, selectivity, and ADME profiles [1]. The specific combination of a 2-methoxy substituent on the pyrazine ring, an oxy linkage at the piperidine 3-position, and a 4-methylpiperazine-1-carbonyl urea-like moiety creates a unique hydrogen-bonding and steric environment. Generic substitution with, for example, the 3-methoxypyrazin-2-yl regioisomer or compounds bearing morpholino or isochroman carbonyl groups instead of the 4-methylpiperazine carbonyl would be expected to shift both potency and selectivity fingerprints [1]. The following quantitative evidence demonstrates the measurable property distinctions that justify compound-specific selection.

Quantitative Differentiation of 2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine from Its Closest Structurally Related Analogs


Regioisomeric Methoxy Positioning: 2-Methoxy vs. 3-Methoxy Pyrazine Ethers Impact Hydrogen-Bonding Geometry

The target compound bears a 2-methoxy substituent on the pyrazine ring, while a commonly encountered regioisomeric series places the methoxy group at the 3-position (e.g., 3-methoxypyrazin-2-yl derivatives). This difference alters the intramolecular hydrogen-bonding pattern between the methoxy oxygen and the pyrazine ring nitrogen, affecting the compound's conformational preference and hinge-binding geometry in kinase or ATX active sites [1]. The 2-methoxy orientation in the target compound places the methoxy group para to the ethereal oxygen, yielding a different electrostatic potential surface compared to the 3-methoxy isomer [1].

Kinase inhibitor design Hinge-binding motif Structure-activity relationships

Carbonyl Substituent Identity: 4-Methylpiperazine Carbonyl vs. Morpholino Carbonyl Produces Divergent Solubility and Hydrogen-Bonding Profiles

The target compound incorporates a 4-methylpiperazine-1-carbonyl urea-type moiety, which provides a tertiary amine capable of protonation at physiological pH, enhancing aqueous solubility. A closely related analog, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone, replaces the methylpiperazine with a morpholine ring, which abolishes the ionizable amine center, altering both solubility and hydrogen-bonding capacity [1]. The methylpiperazine carbonyl in the target has six hydrogen bond acceptors vs. the morpholino analog's different acceptor count, with implications for formulation and pharmacokinetic behavior [1].

Ligand solubility Crystallinity Bioisostere comparison

Molecular Shape and Flexibility: Rotatable Bond Count Differentiates Target Compound from Bulky Aryl-Functionalized Analogs

The target compound contains only 3 rotatable bonds (SMILES: CN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC), reflecting a relatively rigid scaffold compared to analogs with extended aryl substituents [1]. For example, the isochroman-3-yl analog (isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone) introduces an additional fused bicyclic system, increasing molecular weight and rotatable bond count while reducing ligand efficiency. The target compound's molecular weight of 335.40 g/mol places it below the Rule-of-5 ceiling, whereas bulkier analogs approach or exceed 400 g/mol [1].

Ligand efficiency Conformational restriction Drug-likeness metrics

Hydrogen Bond Donor Deficiency: A Differentiating Feature vs. Aminopyrazine-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a property shared by only a subset of piperidine-pyrazine ethers [1]. Analogs that incorporate a free amine on the pyrazine ring (e.g., 6-aminopyrazin-2-yl derivatives) introduce one or more HBDs, which typically reduce passive membrane permeability and may limit CNS exposure. The absence of HBDs in the target compound, combined with its moderate TPSA of 71 Ų, predicts enhanced passive permeation across biological membranes compared to HBD-containing analogs [1].

Permeability Blood-brain barrier penetration Drug-likeness

Stereochemical Complexity: An Undefined Chiral Center Permits Isolation of Enantiopure Material

The target compound contains one undefined stereocenter at the piperidine 3-position where the methoxypyrazine ether is attached [1]. This defines the compound as a racemic mixture unless specified otherwise by the vendor. In contrast, certain analogs that incorporate additional chiral centers or are synthesized as single enantiomers may show different pharmacological profiles. The racemic nature of the target compound provides an opportunity for enantiomer separation and individual evaluation, a strategic advantage in lead optimization where enantiospecific activity may be uncovered [1].

Chiral resolution Enantioselective synthesis Structure-activity relationships

Optimal Procurement and Deployment Scenarios for 2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Hit-to-Lead Optimization in Autotaxin or Kinase Inhibitor Programs Requiring a Defined 2-Methoxy Hinge-Binding Motif

Based on its 2-methoxypyrazine hinge-binding fragment and favorable computed physicochemical profile (MW 335.40 Da, XLogP3 0.3, TPSA 71 Ų, HBD 0), this compound is best deployed as a starting scaffold in inhibitor programs targeting autotaxin or specific kinases where the 6-methoxypyrazin-2-yl ether linkage has been validated as a hinge-binding element [1]. The 4-methylpiperazine-1-carbonyl moiety offers an ionizable handle for solubility optimization and potential salt formation. Researchers should procure this exact regioisomer and stereochemistry to maintain SAR continuity.

Chemical Biology: Profiling of Enantioselective Target Engagement Using Chiral Resolution

The presence of one undefined stereocenter at the piperidine 3-position makes this compound suitable for chiral chromatography separation followed by individual enantiomer testing in biochemical or cellular assays [1]. The racemate can be initially screened; if activity is confirmed, the separated enantiomers can reveal enantiospecific potency and selectivity differences. This application is specifically enabled by the compound's single chiral center and is not possible with achiral analogs.

Property-Driven Compound Library Design: Incorporating a Rule-of-5 Compliant Scaffold with Zero H-Bond Donors for CNS-Penetrant Chemical Space

With 0 hydrogen bond donors, moderate TPSA (71 Ų), and low molecular weight (335.40 g/mol), this compound occupies a favorable region of CNS MPO (Multiparameter Optimization) chemical space [1]. It is an ideal candidate for inclusion in CNS-focused screening libraries where passive brain penetration is a prerequisite. Procurement of this specific scaffold provides a defined starting point for CNS drug discovery campaigns, as opposed to analogs with additional HBDs or higher TPSA values that would be predicted to have lower CNS exposure.

Reference Standard for Method Development in Achiral and Chiral Analytical Chemistry

The compound's well-defined molecular structure, low rotatable bond count (3), and single chiral center make it suitable as a reference standard for HPLC, UPLC, or SFC method development, particularly for methods that separate piperidine-pyrazine ether analogs [1]. Its distinct UV chromophore (pyrazine ring) facilitates detection at 254 nm or 280 nm. This application exploits the compound's structural uniqueness for analytical quality control in research settings.

Quote Request

Request a Quote for 2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.